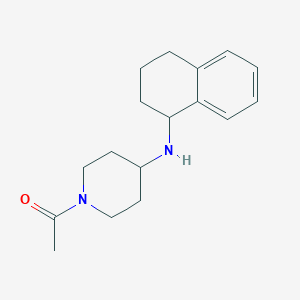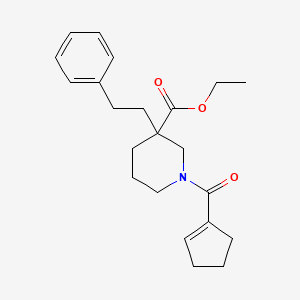![molecular formula C18H20ClN3O2 B6061816 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide, also known as CPDC or CP-461, is a chemical compound used in scientific research. It is a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation. CPDC has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.
作用机制
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide exerts its biological effects by inhibiting the proteasome, a cellular complex responsible for protein degradation. The proteasome plays a critical role in maintaining cellular homeostasis by degrading misfolded, damaged, or unwanted proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis or activate cellular stress responses. 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide specifically targets the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most cellular proteins.
Biochemical and Physiological Effects:
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. It also inhibits cell cycle progression by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In neurodegenerative diseases, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide reduces the accumulation of misfolded proteins by inhibiting the proteasome. It also protects against oxidative stress and inflammation by activating antioxidant pathways and suppressing pro-inflammatory cytokines. In autoimmune disorders, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide suppresses the immune response by inhibiting T cell activation and reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying proteasome function and its role in various diseases. It is also relatively stable and can be easily synthesized in large quantities. However, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has some limitations. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has low bioavailability and may require high concentrations to achieve therapeutic effects in vivo.
未来方向
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has several potential future directions for research. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide. Another area of interest is the study of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide in combination with other therapeutic agents, such as immunomodulatory drugs or kinase inhibitors, to enhance their efficacy. 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide may also have potential applications in other diseases, such as viral infections or metabolic disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide in vivo.
合成方法
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide can be synthesized using a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with phosgene to form 4-chloroformylphenyl isocyanate. This intermediate is then reacted with 4-aminobenzoic acid to form 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis and blocking cell cycle progression. It has also been studied in combination with other chemotherapeutic agents to enhance their efficacy. In neurodegenerative diseases, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been shown to reduce the accumulation of misfolded proteins and protect against neuronal cell death. In autoimmune disorders, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been studied for its potential to suppress the immune response and reduce inflammation.
属性
IUPAC Name |
3-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-22(2)17(23)12-5-13-3-8-15(9-4-13)20-18(24)21-16-10-6-14(19)7-11-16/h3-4,6-11H,5,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFAWXZZCCSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6061754.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)

![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)